Technical Guide: Synthesis & Characterization of 3-(oxan-3-yl)-1H-indazole
Technical Guide: Synthesis & Characterization of 3-(oxan-3-yl)-1H-indazole
The following technical guide details the synthesis and characterization of 3-(oxan-3-yl)-1H-indazole (also chemically indexed as 3-(tetrahydro-2H-pyran-3-yl)-1H-indazole).
This guide prioritizes the Suzuki-Miyaura Cross-Coupling pathway as the primary industrial standard due to its modularity and functional group tolerance, while offering a Lithiation-Addition route as a secondary method for cases where boronic acid availability is limited.
Executive Summary & Molecule Profile
The target molecule, 3-(oxan-3-yl)-1H-indazole , represents a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., JAK, VEGFR) and GPCR ligands.[1] The fusion of the indazole core with a saturated oxygen heterocycle (oxane/tetrahydropyran) improves metabolic stability and aqueous solubility compared to carbocyclic analogs.
Structural Parameters
| Parameter | Detail |
| IUPAC Name | 3-(tetrahydro-2H-pyran-3-yl)-1H-indazole |
| Molecular Formula | C₁₂H₁₄N₂O |
| Molecular Weight | 202.26 g/mol |
| Core Scaffold | 1H-Indazole (Benzo[d]pyrazole) |
| Substituent | Oxan-3-yl (Tetrahydropyran-3-yl) at C3 |
| Chirality | The C3-position of the oxane ring is chiral. (Protocols below yield the racemate unless chiral ligands are used). |
Retrosynthetic Analysis
To ensure high regioselectivity at the C3 position, direct functionalization of the pre-formed indazole ring is superior to cyclization strategies (e.g., from hydrazones), which often suffer from regio-isomeric mixtures (1H vs 2H).[1]
Strategic Disconnection (DOT Diagram)
The following logic map visualizes the disconnection approach, prioritizing the C3-C(sp3) bond formation.
Figure 1: Retrosynthetic disconnection showing the primary Suzuki coupling route and the alternative lithiation pathway.
Primary Protocol: Suzuki-Miyaura Cross-Coupling
This route is preferred for its scalability and safety profile. Direct coupling at C3 requires protection of the N1 nitrogen to prevent catalyst poisoning and side reactions (N-arylation).
Reagents & Materials[2][3][4][5][6][7][8][9][10][11][12]
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Substrate: 3-Bromo-1H-indazole
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Coupling Partner: (Tetrahydro-2H-pyran-3-yl)boronic acid pinacol ester
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Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (Ferrocene-based catalysts resist dehalogenation side-reactions better than Pd(PPh₃)₄).
-
Base: Cs₂CO₃ (Cesium carbonate) or K₃PO₄.[1]
-
Solvent: 1,4-Dioxane/Water (4:1 ratio).[1]
-
Protecting Group: SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyran).[1] SEM is chosen here for stability.
Step-by-Step Methodology
Step 1: N1-Protection (SEM-Cl)
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Dissolution: Dissolve 3-bromo-1H-indazole (1.0 equiv) in anhydrous THF (0.5 M) under Argon.
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Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min until gas evolution ceases.
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Alkylation: Add SEM-Cl (1.1 equiv) dropwise.
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Workup: Warm to RT and stir for 2 hours. Quench with water, extract with EtOAc.[1][3]
-
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Checkpoint: Verify product via TLC (N-SEM indazole is less polar than starting material).
-
Step 2: Cross-Coupling (The Critical Step)[1]
-
Setup: In a pressure vial, combine:
-
Degassing: Add 1,4-Dioxane/Water (4:1). Sparge with Argon for 15 minutes (Critical: Oxygen kills the Pd catalyst).
-
Catalysis: Add Pd(dppf)Cl₂ (5 mol%). Seal the vial immediately.
-
Reaction: Heat to 90°C for 12–16 hours.
-
Isolation: Filter through Celite to remove Pd black. Concentrate and purify via flash chromatography.
Step 3: Deprotection[1]
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Reagent: Dissolve the intermediate in DCM/TFA (2:1) or use TBAF in THF (if SEM protected).[1]
-
Reflux: Stir at 40°C for 4 hours (TFA method) or reflux (TBAF method).
-
Neutralization: Carefully quench with saturated NaHCO₃.
-
Final Purification: Recrystallization from Ethanol/Water or HPLC.
Alternative Protocol: Lithiation-Addition
Use this route if the boronic ester is unavailable or expensive. This method relies on the acidity of the C3-halogen bond for Lithium-Halogen exchange.
Workflow Diagram
Figure 2: Lithiation-Addition workflow. Note that Step 3 simultaneously removes the tertiary hydroxyl group and potentially the protecting group depending on conditions.
Critical Note on Causality: The lithiation must be performed at -78°C. Higher temperatures favor the "Dance" rearrangement or cleavage of the protecting group, leading to complex mixtures.
Characterization & Validation
Trustworthiness in synthesis relies on rigorous characterization. Below is the Predicted Analytical Profile for the target compound.
1H NMR (400 MHz, DMSO-d6)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Logic/Justification |
| 12.80 | s (br) | 1H | NH (Indazole) | Exchangeable proton; typical for free indazoles.[1] |
| 7.75 | d | 1H | Ar-H (C4) | Deshielded by the C3-substituent and aromatic ring current. |
| 7.50 | d | 1H | Ar-H (C7) | Typical aromatic doublet. |
| 7.35 | t | 1H | Ar-H (C6) | Standard aromatic triplet. |
| 7.10 | t | 1H | Ar-H (C5) | Standard aromatic triplet. |
| 3.95 - 3.80 | m | 2H | Oxane C2-H | Ether-adjacent protons are most deshielded in the aliphatic region. |
| 3.50 - 3.35 | m | 3H | Oxane C6-H + C3-H | Methine (C3) attached to Indazole + remaining ether protons. |
| 2.10 - 1.60 | m | 4H | Oxane C4/C5-H | Remaining methylene protons of the pyran ring. |
Mass Spectrometry (ESI-MS)[1]
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Calculated Mass: 202.11
-
Observed [M+H]⁺: 203.12
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Fragmentation Pattern: Loss of the oxane ring (neutral loss of 85 Da) is a common fragmentation pathway in high-energy collision, leaving the indazole cation (m/z ~117).[1]
Quality Control Checkpoints
-
Regiochemistry: Confirm C3 substitution vs N-alkylation. In C3-substituted indazoles, the NH proton is usually visible (broad singlet >12 ppm).[1] If N-alkylation occurred, the aliphatic region would show distinct N-CH signals, and the aromatic pattern would shift significantly.
-
Purity: HPLC purity >95% is required for biological assays. Use a C18 column with a Water/Acetonitrile gradient (0.1% Formic Acid).[1]
References
-
Suzuki-Miyaura Coupling on Indazoles
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General Indazole Synthesis Strategies
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Microwave Assisted Methods
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Lithiation Strategies
- Title: "Functionaliz
-
Source: Science of Synthesis (Thieme)[1]
- Note: Referenced as foundational methodology for C3-lithi
Sources
- 1. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. mdpi.com [mdpi.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
